molecular formula C11H10F3N3O2 B7459455 N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

Cat. No. B7459455
M. Wt: 273.21 g/mol
InChI Key: GPKPSQNYKOQVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide, commonly known as “Furamidine” is a heterocyclic compound that belongs to the pyrazole family. It has been extensively studied for its unique pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic applications. It has been shown to possess antiparasitic properties and is effective against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been shown to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. In addition, Furamidine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of Furamidine is not fully understood. However, it is believed that Furamidine inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of parasites by disrupting their DNA replication and repair mechanisms. In addition, Furamidine has been shown to inhibit the growth of cancer cells by inducing apoptosis. Furamidine has also been shown to have anti-inflammatory properties and is effective against inflammation-induced tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furamidine is its ability to selectively target parasites and cancer cells while sparing normal cells. This makes it an attractive candidate for therapeutic applications. However, Furamidine has some limitations for lab experiments. It is a relatively expensive compound and requires specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for Furamidine research. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of Furamidine’s potential use in combination therapy with other drugs. Additionally, the potential use of Furamidine in the treatment of other parasitic diseases and cancer types should be explored. Finally, the development of Furamidine analogs with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, Furamidine is a promising compound with potential therapeutic applications. Its ability to selectively target parasites and cancer cells while sparing normal cells makes it an attractive candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Furamidine can be synthesized using a variety of methods, including the reaction of 2-furanylmethylamine and 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethanesulfonyl chloride. The reaction yields a white solid which is then purified using column chromatography. The purity of the compound is verified using NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-17-8(5-9(16-17)11(12,13)14)10(18)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPSQNYKOQVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

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